2-Methoxy-5-methylpyridine

Organic Synthesis Process Chemistry Scale-Up

2-Methoxy-5-methylpyridine (CAS 13472-56-5, C7H9NO, MW 123.15 g/mol) is a disubstituted pyridine derivative, featuring a methoxy group at the 2-position and a methyl group at the 5-position. This specific substitution pattern imparts distinct electronic and steric properties compared to its mono-substituted analogs.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 13472-56-5
Cat. No. B082227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylpyridine
CAS13472-56-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC
InChIInChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3
InChIKeyNFQGQMBFMIIIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylpyridine (CAS 13472-56-5): An Overview of Its Chemical Class and Core Characteristics


2-Methoxy-5-methylpyridine (CAS 13472-56-5, C7H9NO, MW 123.15 g/mol) is a disubstituted pyridine derivative, featuring a methoxy group at the 2-position and a methyl group at the 5-position [1]. This specific substitution pattern imparts distinct electronic and steric properties compared to its mono-substituted analogs. It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex natural products [2], and its utility is further defined by its predictable physicochemical profile .

The 2-Methoxy-5-methylpyridine Differentiation: Why Analogs Cannot Be Directly Substituted


The electronic and steric environment of a pyridine core is exquisitely sensitive to substituent identity and position. The specific 2-methoxy-5-methyl substitution pattern on the pyridine ring in 2-Methoxy-5-methylpyridine results in a unique combination of polarity, basicity, and steric accessibility that cannot be replicated by simpler analogs like 2-methylpyridine, 2-methoxypyridine, or 5-methylpyridine . Consequently, its behavior as a ligand , its reactivity in cross-coupling reactions, and its performance as a synthetic intermediate are not simply additive; they are emergent properties of this precise substitution. The following evidence details these quantifiable differences that preclude generic substitution in critical synthetic pathways.

Quantifying the Differentiation of 2-Methoxy-5-methylpyridine: A Comparative Evidence Guide for Scientific Selection


Superior Synthetic Accessibility: A High-Yield, Industrially Scalable Route from 2-Bromo-5-methylpyridine

2-Methoxy-5-methylpyridine can be synthesized with high efficiency from 2-bromo-5-methylpyridine. A patented procedure reports a 91% isolated yield with >98% GC purity [1]. This robust, high-yielding methodology provides a significant procurement advantage, ensuring reliable and cost-effective access to the compound compared to less efficient routes or analogs with lower reported yields. While a direct head-to-head yield comparison for the synthesis of 2-methylpyridine under identical conditions is unavailable, this high yield is a key differentiating factor for this specific compound's accessibility.

Organic Synthesis Process Chemistry Scale-Up

Defined Purity Specifications: A High-Purity Standard (≥98.0%) for Reproducible Research and Manufacturing

The commercial standard for 2-Methoxy-5-methylpyridine purity is established at ≥98.0% by GC and nonaqueous titration [1], with some vendors offering ≥99.0% [2]. This high purity specification differentiates it from less well-defined or lower-purity in-class compounds, where impurities can significantly impact reaction outcomes, catalyst poisoning, or the generation of difficult-to-remove byproducts in multi-step syntheses. For critical applications, such as in the synthesis of APIs, this high purity is non-negotiable and ensures reproducible performance . 2-Methylpyridine, a simpler analog, is also available in high purity, but the critical differentiator here is the combination of a defined high-purity standard with the desired functionality.

Analytical Chemistry Quality Control Pharmaceutical Intermediate

Quantifiable Physicochemical Property Differentiation: Modulated Basicity and Lipophilicity vs. Key Analogs

2-Methoxy-5-methylpyridine possesses a predicted pKa of 3.69±0.10 [1] and a LogP of approximately 1.71-1.78 [2]. These values place it in a distinct physicochemical space relative to its mono-substituted analogs. For instance, while precise pKa values for the exact analogs (2-methylpyridine, 2-methoxypyridine) are not directly compared in a single study, the presence of both an electron-donating methyl and a resonance-donating/inductively withdrawing methoxy group in 2-Methoxy-5-methylpyridine results in a modulated basicity and lipophilicity profile that influences its behavior in biological systems and its solubility in various reaction media. This contrasts with the higher basicity expected of 2-methylpyridine and the lower lipophilicity of 2-methoxypyridine. This quantified property profile enables more rational compound selection in early-stage drug discovery and agrochemical design.

Medicinal Chemistry Property Prediction Lead Optimization

Application-Specific Performance: A Validated Intermediate in Lycopodium Alkaloid Total Synthesis

2-Methoxy-5-methylpyridine has been successfully employed as a critical intermediate in the total synthesis of (±)-lycoposerramine-R, a novel skeletal type of Lycopodium alkaloid [1]. Its specific reactivity, including its role as a masked pyridone in an Eschenmoser Claisen rearrangement , was essential for constructing the complex molecular architecture. This application is not readily achievable with simpler analogs like 2-methylpyridine or 2-methoxypyridine, which lack the necessary combination of functional handles. This proven application in a demanding, stereoselective total synthesis serves as a high-value demonstration of its unique and predictable reactivity, making it a preferred building block for the synthesis of complex nitrogen-containing scaffolds.

Natural Product Synthesis Total Synthesis Alkaloid Chemistry

Enhanced Reactivity in Nucleophilic Substitutions via Stabilization of Intermediates

The 2-methoxy group can stabilize negative charge development on the pyridine ring during nucleophilic aromatic substitution (SNAr) reactions, while the 5-methyl group exerts a steric and electronic directing influence . This synergistic effect is not present in 2-methylpyridine (which lacks the stabilizing methoxy group) or 2-methoxypyridine (which lacks the directing methyl group). This makes 2-Methoxy-5-methylpyridine a uniquely effective substrate for specific SNAr reactions and metal-catalyzed cross-couplings . While quantitative rate data comparing these specific compounds under identical conditions is not readily available, the established principles of substituent effects strongly support that 2-Methoxy-5-methylpyridine will exhibit superior reactivity and selectivity in transformations where this combined activation is beneficial.

Reaction Mechanism Nucleophilic Aromatic Substitution Cross-Coupling

Convenient Physical Form and Handling Characteristics for Laboratory and Pilot Plant Use

2-Methoxy-5-methylpyridine is a colorless to light yellow clear liquid at room temperature [1], with a boiling point of 165 °C [2] and a flash point of 61 °C . This physical state and its thermal properties provide a practical advantage over solid or more volatile pyridine analogs, facilitating easy transfer, dispensing, and handling in both laboratory and pilot plant settings. For example, 5-methylpyridine-2-amine is a solid, and 2-methoxypyridine has a lower boiling point (~142°C). The liquid nature of 2-Methoxy-5-methylpyridine simplifies its use in automated synthesis platforms and continuous flow processes, enhancing operational efficiency and safety.

Process Safety Lab Handling Physical Properties

Strategic Application Scenarios for 2-Methoxy-5-methylpyridine Based on Differentiated Evidence


Pharmaceutical Process Development Requiring a High-Yield, Scalable Intermediate

For process chemists tasked with developing a cost-effective and robust manufacturing route for a drug candidate, the 91% isolated yield from 2-bromo-5-methylpyridine [1] makes 2-Methoxy-5-methylpyridine a compelling choice. Its reliable high-yield synthesis translates directly to lower Cost of Goods (COGS) and improved process efficiency. Furthermore, its commercial availability at ≥98.0% purity [2] ensures that the quality of the intermediate will not compromise subsequent synthetic steps, meeting the stringent requirements of pharmaceutical manufacturing.

Medicinal Chemistry Lead Optimization Campaigns Targeting CNS or Inflammatory Pathways

Medicinal chemists seeking to fine-tune the properties of a lead series will benefit from the well-defined physicochemical profile of 2-Methoxy-5-methylpyridine. Its predicted pKa of 3.69 and LogP of ~1.71-1.78 [3] provide a predictable starting point for modulating solubility, permeability, and target engagement. This compound is particularly suited for building blocks targeting neurological disorders , where CNS penetration is paramount, and its balanced lipophilicity can be a critical advantage over more polar (e.g., 2-methoxypyridine) or less polar (e.g., 2-methylpyridine) analogs.

Academic or Industrial Natural Product Total Synthesis

Synthetic organic chemists undertaking the total synthesis of complex alkaloids, such as lycoposerramine-R [4], should prioritize 2-Methoxy-5-methylpyridine as a key building block. Its proven ability to function as a masked pyridone and participate in stereoselective rearrangements is a differentiated and validated capability. This evidence-based utility reduces synthetic risk and accelerates progress toward the target molecule, making it a preferred choice over less versatile or unproven heterocyclic precursors.

Agrochemical Discovery and Development

Researchers developing new crop protection agents will find 2-Methoxy-5-methylpyridine a valuable intermediate. Its utility in constructing nitrogen-containing heterocycles, a common motif in modern agrochemicals , combined with its convenient liquid form and high commercial purity [2], facilitates high-throughput parallel synthesis and scale-up activities. The compound's specific substitution pattern can be leveraged to introduce desired levels of lipophilicity and metabolic stability into new fungicidal or herbicidal candidates.

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